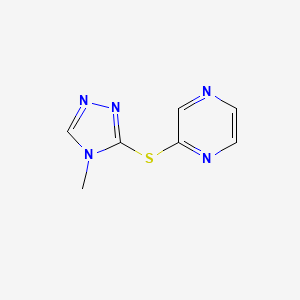

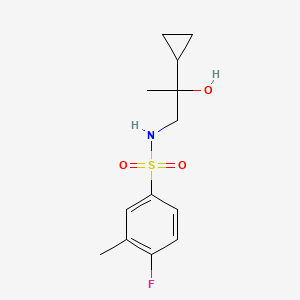

![molecular formula C26H20F3N3OS2 B3016146 7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 439111-32-7](/img/structure/B3016146.png)

7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine" is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound that has been the subject of extensive research due to its potential biological activities. Thieno[2,3-d]pyrimidine derivatives have been explored for various pharmacological properties, including anti-inflammatory, radioprotective, antitumor, and as antagonists for specific receptors such as the human luteinizing hormone-releasing hormone (LHRH) receptor .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives has been achieved through different methods. For instance, a modified method for the synthesis of 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one involves heterocyclization of azomethine derivatives in the presence of glacial acetic acid and dimethyl sulfoxide as a catalyst . Another approach for synthesizing thieno[2,3-d]pyrimidine derivatives, such as amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety, involves the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with various reagents .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been confirmed using techniques such as microanalysis, IR, 1H NMR, and mass spectrometry . Additionally, the molecular structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported in different crystal environments, providing insights into the potential biological activity of its coordination compounds .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives have been shown to participate in various chemical reactions, leading to the formation of compounds with promising radioprotective and antitumor activities . The specific chemical reactions and the conditions under which they occur are crucial for the synthesis and functionalization of these compounds to enhance their biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. For example, the presence of a methoxyurea side chain in some derivatives can lead to the formation of intramolecular hydrogen bonds, which may increase the apparent lipophilicity and improve membrane permeability and oral absorption . The solvate forms of related compounds also exhibit different supramolecular architectures due to variations in hydrogen bonding and π-π stacking interactions .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound is part of the family of fused pyrimidines, which have been synthesized and investigated for their antimicrobial activity. Compounds in this group, including various thieno and furopyrimidine derivatives, have been reported to exhibit significant antimicrobial properties, suggesting potential applications in addressing microbial infections (Hossain & Bhuiyan, 2009).

Solid-state Fluorescence Properties

Fused pyrimidine derivatives, closely related to the compound , have been synthesized and their solid-state fluorescence properties explored. This research indicates potential applications in material sciences, particularly in fields requiring fluorescent materials for imaging or sensor technologies (Yokota et al., 2012).

Anticonvulsive Activity

Derivatives of pyrido and thieno pyrimidines, including similar compounds, have been synthesized and evaluated for anticonvulsive activity. This suggests possible applications in the development of anticonvulsant drugs for treating conditions such as epilepsy (Dashyan et al., 2016).

Antitumor Activity

Certain derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity, displaying potent effects comparable to established chemotherapy drugs. This points to potential applications in cancer treatment and the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

properties

IUPAC Name |

11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-[3-(trifluoromethyl)phenoxy]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N3OS2/c1-14-7-9-17(10-8-14)13-34-25-31-21-20-15(2)11-16(3)30-24(20)35-22(21)23(32-25)33-19-6-4-5-18(12-19)26(27,28)29/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDVHOAQBJDPEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC=CC(=C4)C(F)(F)F)SC5=C3C(=CC(=N5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

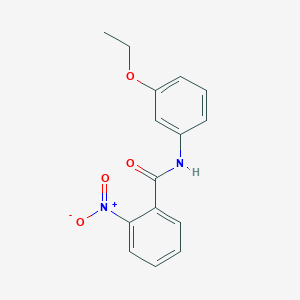

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole](/img/structure/B3016066.png)

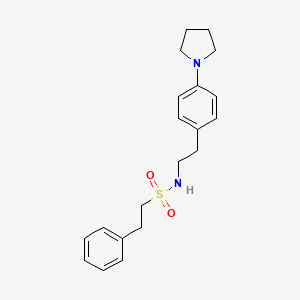

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3016069.png)

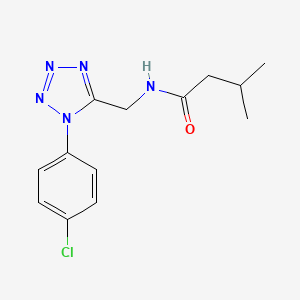

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3016080.png)

![3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3016086.png)